molecular formula C13H14N2O B1483217 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098088-99-2

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

Cat. No. B1483217
CAS RN: 2098088-99-2
M. Wt: 214.26 g/mol
InChI Key: OCMBECYBEPDABD-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds that have a five-membered ring with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. For instance, one method involves the use of the Vilsmeier Haack reagent . Another method involves reactions with ethylenediamine or propylenediamine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, they can react with ethylenediamine or propylenediamine via C2 SN Ar to offer various products .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For instance, some are solid while others are liquid or semi-solid . The IR, 1H NMR, and 13C NMR spectra can provide information about the chemical properties of these compounds .

Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, including “2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde”, have been found to exhibit antioxidant activities . These compounds have been synthesized and evaluated for their radical scavenging activity by DPPH assay .

Anticancer Activity

Pyrazole compounds have been shown to be cytotoxic to several human cell lines . Some drugs currently on the market have this heterocycle as the key structural motif, and some have been approved for the treatment of different types of cancer . In particular, certain derivatives have proven to be cytotoxic in the RKO cell line .

Aurora-A Kinase Inhibition

Some pyrazole derivatives are believed to have a synergistic effect on anticancer activity by inhibiting anti-Aurora A kinase inhibitors . This makes them a potential target for the development of new antitumor compounds .

Antimalarial Activity

Derivatives of pyrazole compounds have been reported to possess antimalarial activities . This makes them a potential candidate for the development of new antimalarial drugs .

Antimycobacterial Activity

Pyrazole derivatives have also been reported to exhibit antimycobacterial activities . This suggests their potential use in the treatment of diseases caused by mycobacteria .

Antiviral Activity

Pyrazole compounds have been found to possess antiviral activities . This suggests their potential use in the development of new antiviral drugs .

Antitubercular Activity

Pyrazole derivatives have been reported to exhibit antitubercular activities . This suggests their potential use in the treatment of tuberculosis .

Anti-inflammatory Activity

Pyrazole compounds have been found to possess anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the target they interact with. For instance, some pyrazole derivatives have been found to inhibit Aurora-A kinase, a protein associated with cell division and cancer .

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary depending on their specific structure. Some may be harmful if swallowed or inhaled, and may cause skin or eye irritation .

Future Directions

Pyrazole derivatives are a promising class of compounds with potential applications in various fields, including medicinal chemistry. Future research could focus on designing and synthesizing novel pyrazole derivatives, examining their biological activities, and seeking potential applications .

properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMBECYBEPDABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

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